2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound that features a brominated indole moiety and a dimethoxyphenyl acetamide group. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetic acid.
Formation of Acetamide: The brominated indole is then reacted with 2,5-dimethoxyaniline in the presence of an acylating agent like acetic anhydride or acetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present on the indole or phenyl rings.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, enzyme inhibition, or receptor binding.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its structural features may impart desirable properties to the final products.
Mechanism of Action
The mechanism by which 2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate these targets by binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(6-chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide: Contains a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Has a different substitution pattern on the phenyl ring, which may influence its interactions and effects.
Uniqueness
The presence of the bromine atom at the 6-position of the indole ring and the specific substitution pattern on the phenyl ring make 2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide unique. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H17BrN2O3 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17BrN2O3/c1-23-14-5-6-17(24-2)15(10-14)20-18(22)11-21-8-7-12-3-4-13(19)9-16(12)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
OIQWUDHKPIMCDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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